
(2-Bromoethoxy)benzene
Overview
Description
(2-Bromoethoxy)benzene, also known as 1-Bromo-2-phenoxyethane, is an organic compound with the molecular formula C8H9BrO. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromoethoxy)benzene can be synthesized through several methods. One common method involves the reaction of phenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Another method involves the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent. This method can achieve a high yield of 95% by optimizing reaction conditions, including temperature and duration .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The product is typically purified through distillation and other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding ethers.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Phenoxyethanol derivatives.
Oxidation: Phenoxyacetaldehyde or phenoxyacetic acid.
Reduction: Ethylbenzene derivatives.
Scientific Research Applications
Antimicrobial Agents
One of the most notable applications of (2-Bromoethoxy)benzene is in the synthesis of antimicrobial agents. Recent studies have demonstrated its effectiveness in creating β-peptidomimetics—molecules designed to mimic the function of natural peptides. These compounds exhibit significant antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations ranging from 2.1 to 7.2 μM .
Synthesis of Phenelzine
This compound serves as a precursor for phenelzine, a medication used in the treatment of depression and anxiety disorders. The compound reacts with hydrazine to produce phenelzine, showcasing its importance in pharmaceutical chemistry .
Building Block for Organic Synthesis
In industrial settings, this compound is utilized as a building block for synthesizing various organic compounds, including polymers and macrocycles. Its reactivity allows for further functionalization and incorporation into larger molecular structures.
Flame Retardants
The compound has also found applications as a flame retardant due to its chemical stability and ability to inhibit combustion processes .
Synthesis of Macrocyclic Compounds
This compound plays a crucial role in the synthesis of macrocyclic compounds known as pillararenes. These are formed through co-condensation reactions with other aromatic compounds, leading to a variety of constitutional isomers that exhibit unique properties such as varying melting points and binding affinities . The ability to modify these macrocycles through functionalization opens avenues for designing new materials with specific biochemical interactions.
Cellular Effects and Toxicity Studies
Research indicates that this compound can influence cellular processes by interacting with key signaling molecules. Studies have shown that it can induce oxidative stress in cells, leading to potential cytotoxic effects at higher concentrations. Understanding these interactions is vital for assessing the safety and efficacy of compounds derived from this compound.
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings |
---|---|---|
Pharmaceutical | Synthesis of β-peptidomimetics | Antimicrobial activity against bacteria |
Preparation of phenelzine | Used in treating depression | |
Industrial | Building block for polymers and macrocycles | Versatile in organic synthesis |
Flame retardant | Enhances material safety | |
Biochemical Research | Synthesis of pillararenes | Unique properties based on structural variations |
Cellular interaction studies | Induces oxidative stress at high concentrations |
Mechanism of Action
The mechanism of action of (2-Bromoethoxy)benzene involves its interaction with nucleophiles, leading to the substitution of the bromine atom. This reaction is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom adjacent to it more susceptible to nucleophilic attack. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethoxy)benzene: Similar in structure but contains a chlorine atom instead of bromine.
(2-Iodoethoxy)benzene: Contains an iodine atom, making it more reactive due to the larger atomic radius of iodine.
Phenoxyethanol: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions
Uniqueness
(2-Bromoethoxy)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity patterns in nucleophilic substitution and other reactions. Its intermediate reactivity, compared to chlorine and iodine analogs, makes it a versatile compound in various chemical syntheses .
Biological Activity
(2-Bromoethoxy)benzene, also known as o-(2-bromoethoxy)benzene, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : CHBrO
- Molecular Weight : 215.08 g/mol
- Structure : The compound features a bromine atom attached to an ethoxy group, which is further connected to a benzene ring. This structural configuration plays a crucial role in its biological interactions.
- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii, both notorious for their antibiotic resistance, highlights its potential as a therapeutic agent in combating infections caused by these pathogens .
- Inhibition of Biofilm Formation : The compound has been shown to effectively reduce biofilm formation in bacterial cultures. This is particularly important in clinical settings where biofilms contribute to chronic infections and resistance to treatment .
- Cytotoxic Effects : Research indicates that this compound can influence cell viability and apoptosis in certain cell lines. For example, it has been observed to induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : It acts as an inhibitor for several cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other medications .
Study 1: Antimicrobial Efficacy
A study tested the antimicrobial activity of this compound against clinical isolates of Pseudomonas aeruginosa. The results showed a statistically significant reduction in biofilm levels across multiple strains, with an average reduction of 96% in biofilm formation compared to controls .
Study 2: Cytotoxicity Assessment
In vitro assays were conducted on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC values ranging from 10 to 20 µM, indicating potent cytotoxic effects that warrant further investigation for potential therapeutic applications .
Data Tables
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications to the ethoxy group can enhance or diminish biological activity. For instance, introducing additional halogen atoms has been shown to increase antimicrobial potency against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (2-bromoethoxy)benzene, and how do solvent choices influence yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution between phenol derivatives and 1,2-dibromoethane. Evidence from patent applications highlights the use of aprotic solvents (e.g., THF, acetone) and organic bases (e.g., DIPEA) to enhance reaction efficiency. For example, cyclic ethers like THF improve solubility of intermediates, while ketones suppress side reactions like hydrolysis .
Q. How can researchers purify this compound to achieve >95% purity for downstream applications?
- Methodological Answer : Distillation under reduced pressure (e.g., 220–221°C boiling point) is recommended for bulk purification . For trace impurities, column chromatography using silica gel with hexane/ethyl acetate gradients (8:2 ratio) effectively separates brominated byproducts. Deuterated analogs (e.g., (2-bromoethyl)benzene-d5) require specialized techniques like preparative HPLC with deuterated solvents .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Distinct signals for the ethoxy chain (δ 3.6–4.2 ppm for CH2Br and OCH2) and aromatic protons (δ 6.8–7.4 ppm) confirm structure .
- HPLC : Retention time analysis (e.g., 1.38 minutes under SMD-TFA05 conditions) validates purity .
- LCMS : Molecular ion peaks (e.g., m/z 185 [M+H]+) corroborate molecular weight .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR or LCMS data often arise from residual solvents or isotopic impurities (e.g., deuterated vs. non-deuterated analogs). Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, overlapping peaks in aromatic regions can be resolved via NOESY experiments .
Q. What reaction mechanisms explain the formation of byproducts during this compound synthesis?
- Methodological Answer : Competing SN2 and E2 pathways under basic conditions may generate alkene byproducts (e.g., styrene derivatives). Kinetic studies using deuterated reagents (e.g., D2O quenching) reveal solvent-dependent elimination trends. Polar aprotic solvents favor substitution, while elevated temperatures promote β-hydride elimination .
Q. How can this compound be incorporated into complex organic frameworks, such as spirocyclic or heteroaromatic systems?
- Methodological Answer : Its bromide group serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For example, in synthesizing umeclidinium bromide, it reacts with azabicyclo[2.2.2]octane derivatives in THF/water mixtures to form quaternary ammonium salts .
Q. What strategies mitigate thermal instability of this compound during long-term storage?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass to prevent light-induced degradation. Stabilize with radical inhibitors (e.g., BHT) and avoid contact with metals. Monitor decomposition via periodic GC-MS to detect bromophenol or ethylene oxide derivatives .
Q. How do isotope-labeled analogs (e.g., deuterated this compound) aid in metabolic or mechanistic studies?
- Methodological Answer : Deuterated versions (e.g., (2-bromoethyl)benzene-d5, 99 atom% D) are used as internal standards in mass spectrometry to quantify metabolites or track reaction pathways via kinetic isotope effects (KIEs). These analogs are synthesized using deuterated reagents (e.g., D2O, C6D5CH2CH2Br) .
Properties
IUPAC Name |
2-bromoethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFOBACUIRKUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049322 | |
Record name | 1-Bromo-2-phenoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | beta-Bromophenetole | |
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CAS No. |
589-10-6 | |
Record name | (2-Bromoethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, (2-bromoethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589106 | |
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Record name | (2-Bromoethoxy)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8055 | |
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Record name | Benzene, (2-bromoethoxy)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromo-2-phenoxyethane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoethyl phenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.760 | |
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Retrosynthesis Analysis
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